molecular formula C14H9N3S2 B3150195 7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 685108-23-0

7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3150195
CAS No.: 685108-23-0
M. Wt: 283.4 g/mol
InChI Key: ZNDNEAXVTQUMLL-UHFFFAOYSA-N
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Description

7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a high-value chemical scaffold designed for neuroscience and medicinal chemistry research. This compound belongs to the pyrazolo[1,5-a]pyrimidine (PP) class of heterocycles, which are recognized as privileged structures in drug discovery for their significant affinity and selectivity toward central nervous system targets . Specifically, structural analogs featuring a thienyl substituent at the 6- or 7-position of the PP core have demonstrated potent in vitro binding to GABA(A)/benzodiazepine receptors (BzR) and notable selectivity for specific receptor subtypes, such as the alpha 1 beta 2 gamma 2 recombinant receptor . The presence of thienyl rings at both the 3- and 7-positions is intended to optimize interactions within the receptor binding site, as suggested by structure-activity relationship (SAR) and molecular modeling studies conducted on related compounds . Researchers can utilize this compound as a key intermediate or pharmacophore in the synthesis and exploration of novel therapeutic agents for neurological disorders, including investigations into anxiety, insomnia, and pain relief . The rigid, planar architecture of the pyrazolo[1,5-a]pyrimidine core also makes it a candidate for applications in material science due to its photophysical properties . This product is provided for non-human research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-thiophen-2-yl-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3S2/c1-2-13(19-6-1)12-3-5-15-14-11(8-16-17(12)14)10-4-7-18-9-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDNEAXVTQUMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:

    Starting Materials: 2-thienylamine, 3-thienylamine, and appropriate diketones or aldehydes.

    Reaction Conditions: Cyclization reactions often require acidic or basic catalysts, elevated temperatures, and sometimes microwave irradiation to enhance reaction rates.

    Example Reaction: Condensation of 2-thienylamine with a diketone followed by cyclization with 3-thienylamine under acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thienyl derivatives.

    Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Scientific Applications of 7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine

This compound is a heterocyclic compound with pyrazolo and pyrimidine rings fused together, along with thienyl substituents, that is investigated for its potential biological activities and uses in medicinal chemistry. Research into pyrazolo[1,5-a]pyrimidines has revealed a range of biological activities, leading to interest in their synthesis, mechanisms of action, and therapeutic potential.

Chemistry

  • Synthesis of Derivatives: this compound can be employed as an intermediate in creating more complex molecules.
  • Catalysis: This compound may be useful as a ligand in catalytic reactions.

Biology

  • Antimicrobial Activity: This compound is studied for its potential antibacterial or antifungal properties.
  • Enzyme Inhibition: It may act as an inhibitor of particular enzymes.

Medicine

  • Drug Development: The compound is examined for potential therapeutic uses, including anti-inflammatory or anticancer activities. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated selective inhibition of cancer cell lines. Thienopyrazole derivatives have been found to effectively inhibit tumor cell activity in triple-negative breast cancer models, with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents on the thienyl rings.
    • Aurora Kinase Inhibition : Some thienopyrazole derivatives are potent inhibitors of Aurora kinase, which is involved in mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
    • Tubulin Polymerization : Certain derivatives also inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.
  • Antioxidant Properties: This compound can mitigate oxidative stress in biological systems by scavenging free radicals and reducing cellular damage.
  • Anti-inflammatory Effects: Thienopyrazole derivatives can selectively inhibit phosphodiesterase (PDE) enzymes implicated in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines and alleviating symptoms associated with chronic inflammatory diseases.
  • Neuroprotective Effects: These compounds may reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases.

Industrial Applications

  • Material Science: The compound may have uses in material science.

Data Summary

Biological ActivityDescription
Anticancer ActivityPyrazolo[1,5-a]pyrimidine derivatives have demonstrated selective inhibition of cancer cell lines; thienopyrazole derivatives have been found to effectively inhibit tumor cell activity in triple-negative breast cancer models. Some thienopyrazole derivatives are potent inhibitors of Aurora kinase, which is involved in mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
Antioxidant PropertiesCan mitigate oxidative stress in biological systems by scavenging free radicals and reducing cellular damage.
Anti-inflammatory EffectsThienopyrazole derivatives can selectively inhibit phosphodiesterase (PDE) enzymes implicated in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines and alleviating symptoms associated with chronic inflammatory diseases.
Neuroprotective EffectsThese compounds may reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases.

Case Studies

  • Triple-Negative Breast Cancer: A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested against MDA-MB-231 cells, revealing significant cytotoxicity with IC50 values indicating strong potential for therapeutic applications against aggressive breast cancer types.

Mechanism of Action

The mechanism of action of 7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Positional Effects : Substituents at C3 (e.g., thienyl, phenyl) enhance binding affinity in kinase and receptor targets . At C7 , electron-withdrawing groups (e.g., CF₃) or heterocycles (e.g., morpholine, thienyl) improve selectivity and potency .
  • Thienyl vs.
  • Dual Thienyl Substitution : The combination of 2- and 3-thienyl groups at C7 and C3, respectively, could synergize π-π stacking and hydrophobic interactions in enzyme binding pockets .
Anticancer Activity :
  • Pyrazolo[1,5-a]pyrimidines with aryl/thienyl substituents at C3/C7 exhibit nanomolar IC₅₀ values against kinases (e.g., Pim1) and cancer cell lines (e.g., HEPG2-1) .
  • Thienyl groups may enhance membrane permeability and target engagement compared to bulkier substituents like trifluoromethyl .
Kinase Inhibition :
  • PI3Kδ Selectivity : Morpholine at C7 improves isoform selectivity (e.g., PI3Kδ over PI3Kα/β/γ), while thienyl groups at C3/C7 could mimic this effect via spatial occupancy .
  • Pim1 Kinase : Analogues with CF₃ at C7 and amines at C5 show IC₅₀ = 18–27 nM . The target compound’s thienyl groups may similarly disrupt ATP-binding pockets.
Estrogen Receptor Modulation :
  • ERβ Antagonism : Trifluoromethyl and aryl groups at C5/C7 drive ERβ selectivity. The target compound’s thienyl substituents may adopt unique orientations in ERβ’s ligand-binding domain, enabling similar efficacy .

Biological Activity

7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes that integrate thienyl groups into the pyrazolo-pyrimidine framework. Various synthetic routes have been developed to enhance yield and purity, including methods that utilize electrophilic aromatic substitution and cyclization reactions involving thieno derivatives.

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds containing this scaffold have demonstrated selective inhibition of cancer cell lines. A study indicated that certain thienopyrazole derivatives effectively inhibited tumor cell activity in triple-negative breast cancer models, with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents on the thienyl rings .

The anticancer effects are often attributed to the inhibition of key cellular pathways involved in cancer progression. For example:

  • Aurora Kinase Inhibition : Some thienopyrazole derivatives have been identified as potent inhibitors of Aurora kinase, which plays a crucial role in mitosis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Tubulin Polymerization : Certain derivatives also inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antioxidant Properties

In addition to anticancer effects, this compound has been evaluated for its antioxidant activity. Studies have shown that these compounds can mitigate oxidative stress in biological systems by scavenging free radicals and reducing cellular damage .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thienopyrazole derivatives selectively inhibit phosphodiesterase (PDE) enzymes implicated in inflammatory responses. This action can lead to reduced production of pro-inflammatory cytokines and alleviate symptoms associated with chronic inflammatory diseases .

Case Studies

Several studies have documented the efficacy of thienopyrazole compounds in various biological contexts:

  • Triple-Negative Breast Cancer : A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested against MDA-MB-231 cells, revealing significant cytotoxicity with IC50 values indicating strong potential for therapeutic applications against aggressive breast cancer types .
  • Neuroprotective Effects : Other studies have explored the neuroprotective potential of these compounds, suggesting their ability to reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeBiological EffectIC50 Values (μM)Reference
AnticancerInhibition of MDA-MB-231 (breast cancer)27.6 - 43
Tubulin InhibitionDisruption of microtubule dynamicsVaries by derivative
AntioxidantScavenging free radicalsNot specified
Anti-inflammatoryPDE inhibition leading to reduced cytokinesNot specified

Q & A

Q. Q: What are the standard synthetic routes for preparing 7-(2-thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine?

A: The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. A common approach involves reacting 3-amino-5-(thienyl)pyrazole with enaminones (e.g., 2-thienyl-substituted enaminones) in polar solvents like pyridine or DMF under reflux (80–120°C). Post-reaction, purification involves acidification and recrystallization from ethanol/DMF mixtures . Key steps include:

  • Regioselective coupling : Ensuring thienyl groups occupy C7 and C3 positions via steric/electronic control.
  • Characterization : Confirm structure using 1H^1H NMR (e.g., thienyl protons at δ 7.1–7.5 ppm) and 13C^{13}C NMR (pyrimidine carbons at δ 150–160 ppm) .

Structural Characterization

Q. Q: Which spectroscopic techniques are essential for confirming the structure of this compound?

A: A multi-technique approach is critical:

  • 1H^1H NMR : Identifies thienyl protons (multiplet signals between δ 6.8–7.5 ppm) and pyrazolo-pyrimidine protons (e.g., C5-H as a singlet near δ 8.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 342) confirm molecular weight.
  • X-ray Crystallography : Resolves regiochemistry; for example, bond angles between thienyl substituents and the pyrimidine core (e.g., C7–S bond length ≈ 1.70 Å) .

Advanced Synthesis

Q. Q: How can regioselectivity be controlled during functionalization of pyrazolo[1,5-a]pyrimidine derivatives?

A: Regioselective functionalization at C5 or C7 positions is achieved via:

  • Direct C–H Arylation : Palladium-catalyzed coupling with aryl halides under microwave irradiation (e.g., 150°C, 30 min), yielding >80% selectivity for C7 substitution .
  • Protecting Group Strategies : Use of Boc groups at C3 to direct electrophilic substitution to C5 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient C7 .

Biological Activity

Q. Q: What methodologies assess the antitumor potential of such compounds?

A: Standard protocols include:

  • In Vitro Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HEPG2-1 liver carcinoma). IC50_{50} values <10 µM (e.g., 2.70 µM for pyrazolo[1,5-a]pyrimidine 7c ) indicate potent activity .
  • Kinase Inhibition Profiling : Radioligand binding assays (e.g., c-Src inhibition with IC50_{50} = 15 nM for compound 7f ) .
  • PET Imaging : 18F^{18}F-labeled derivatives (e.g., [18F^{18}F]5) for tumor detection via biodistribution studies in murine models .

Data Contradictions

Q. Q: How should researchers address discrepancies in biological activity data across studies?

A: Contradictions (e.g., variable IC50_{50} values) arise from:

  • Assay Variability : Normalize data using reference standards (e.g., doxorubicin) and replicate across multiple labs .
  • Structural Isomerism : Confirm regiochemistry via X-ray or NOESY NMR to rule out positional isomer interference .
  • Cell Line Heterogeneity : Test compounds on isogenic cell lines to isolate genetic factors affecting response .

Computational Modeling

Q. Q: What computational approaches predict the binding affinity of these compounds to target enzymes?

A: Key methods include:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., c-Src ATP-binding pocket). Scores < -9.0 kcal/mol suggest high affinity .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values. R2^2 >0.85 indicates predictive validity .
  • MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories; RMSD <2.0 Å confirms stable binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine

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